molecular formula C23H23N3O4 B11360838 N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B11360838
M. Wt: 405.4 g/mol
InChI Key: LXQTUFXJJVWIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2,5-dimethylphenyl derivatives, and pyridazinone precursors. Common synthetic routes may involve:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine with diketones or ketoesters.

    Coupling Reactions: The final step usually involves coupling the benzodioxole and pyridazinone intermediates with a butanamide linker under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of these structural motifs, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C23H23N3O4/c1-4-19(23(28)24-16-7-9-20-21(12-16)30-13-29-20)26-22(27)10-8-18(25-26)17-11-14(2)5-6-15(17)3/h5-12,19H,4,13H2,1-3H3,(H,24,28)

InChI Key

LXQTUFXJJVWIJR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C=CC(=N3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.